molecular formula C21H21NO6 B2452974 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 833433-96-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2452974
M. Wt: 383.4
InChI Key: PACJODMVRPKESR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as CDM-1, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Overcoming Drug Resistance in Cancer Cells

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide and its analogues have been studied for their ability to mitigate drug resistance and synergize with cancer therapies, particularly in leukemia cells. Structure-activity relationship (SAR) studies have led to the development of compounds with low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, highlighting their potential as promising candidates for treating cancers with multiple drug resistance (S. Das et al., 2009).

Metabolic Pathway in Biological Systems

Studies on the metabolism of similar compounds, specifically HM-30181, a new P-glycoprotein inhibitor, have revealed insights into the in vitro and in vivo metabolic pathways in rats. This research helps understand the biotransformation of these compounds within biological systems, which is crucial for drug development and therapeutic applications (I. Paek et al., 2006).

Role in Chemical Synthesis

The compound has also been a focus in the field of chemical synthesis, serving as a building block for various novel compounds. For instance, triphenylphosphine-mediated synthesis processes have utilized similar compounds to produce a mixture of isomers in moderate yields, demonstrating the versatility of these chromene carboxamides in synthetic chemistry (I. Yavari & Fakhrossadat Feiz-Javadian, 2006).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-25-15-5-7-17-14(11-15)12-16(21(24)28-17)20(23)22-9-8-13-4-6-18(26-2)19(10-13)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACJODMVRPKESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide

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